3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, a pyrrolidinyl group, and a dihydroquinazoline core, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withNeurotensin Receptor Type 2 and Androgen Receptors . These receptors play crucial roles in neurological and prostate cancer pathways respectively.
Biochemical Pathways
Given its potential targets, it may influence pathways related toneurological functions and prostate cancer progression .
Result of Action
Based on its potential targets, it may have effects onneuronal signaling and prostate cancer cell proliferation .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Dihydroquinazoline Core: This step typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Fluorophenyl and Methoxybenzyl Groups: These groups are usually attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia under dehydrating conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Comparison with Similar Compounds
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the dihydroquinazoline core and exhibit similar biological activities, but differ in their substituents, leading to variations in potency and selectivity.
Fluorophenyl Compounds: Compounds with a fluorophenyl group often exhibit enhanced binding affinity and metabolic stability, making them valuable in drug design.
Pyrrolidinyl Compounds: The presence of the pyrrolidinyl group can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.
The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-24-7-3-2-6-19(24)17-29-25(33)18-8-13-22-23(16-18)30-27(31-14-4-5-15-31)32(26(22)34)21-11-9-20(28)10-12-21/h2-3,6-13,16H,4-5,14-15,17H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCHPXDXYZYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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